molecular formula C4H12ClNO2 B2711265 2-(Aminooxy)-2-methylpropan-1-ol hydrochloride CAS No. 372105-52-7

2-(Aminooxy)-2-methylpropan-1-ol hydrochloride

Cat. No.: B2711265
CAS No.: 372105-52-7
M. Wt: 141.6
InChI Key: INMDOYDAPWNQEW-UHFFFAOYSA-N
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Description

2-(Aminooxy)-2-methylpropan-1-ol hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes an aminooxy group, making it a valuable reagent in organic synthesis and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-2-methylpropan-1-ol hydrochloride typically involves the reaction of 2-methylpropan-1-ol with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the aminooxy group. The product is then purified through recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-2-methylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to amines or other reduced derivatives.

    Substitution: The aminooxy group can participate in substitution reactions, forming new bonds with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Aminooxy)-2-methylpropan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.

    Biology: The compound is employed in biochemical studies to modify proteins and peptides, aiding in the investigation of enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes, making it a candidate for drug development.

    Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-2-methylpropan-1-ol hydrochloride involves its interaction with specific enzymes and proteins. The aminooxy group can form stable complexes with enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The compound’s ability to inhibit pyridoxal phosphate-dependent enzymes, such as aminotransferases, is particularly noteworthy .

Comparison with Similar Compounds

Similar Compounds

    Aminooxyacetic acid: Another compound with an aminooxy group, used as an enzyme inhibitor.

    Hydroxylamine hydrochloride: A related compound used in similar biochemical applications.

Uniqueness

2-(Aminooxy)-2-methylpropan-1-ol hydrochloride is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with enzymes sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

2-aminooxy-2-methylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-4(2,3-6)7-5;/h6H,3,5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMDOYDAPWNQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372105-52-7
Record name 2-(AMINOOXY)-2-METHYL-1-PROPANOL HYDROCHLORIDE
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